molecular formula C20H32O5 B1236144 D17 前列腺素 E1 CAS No. 7046-45-9

D17 前列腺素 E1

货号 B1236144
CAS 编号: 7046-45-9
分子量: 352.5 g/mol
InChI 键: OFPLGKUICBQJOS-GAFLZONLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Prostaglandin E1 (PGE1) is a naturally occurring lipid that is synthesized and released by cells in the body. It is a member of the prostaglandin family and is involved in a wide range of physiological processes. PGE1 is known to play a role in inflammation, blood pressure regulation, and wound healing. It is also used in the laboratory setting as a tool to study a variety of biological processes.

科学研究应用

1. 肝脏保护

前列腺素 E1 (PGE1) 对肝细胞表现出保护作用。在涉及动物模型和暴发性病毒性肝炎患者的研究中,PGE1 在扩张病变血管、改善肝微循环、稳定肝细胞膜和促进肝细胞增殖方面显示出疗效,因此被用于治疗暴发性肝衰竭 (Liu 和 Fan,2000 年)

2. 心脏病治疗

研究表明 PGE1 在治疗冠心病 (CHD) 中具有重要作用。在一项针对 CHD 大鼠的研究中,PGE1 给药导致血脂水平和心脏蛋白表达改善,表明通过调节与 CHD 相关的基因表达具有心脏保护作用 (Liu、Ma、Qiao 和 Xu,2013 年)

3. 缺血性心脏病中的血管生成

观察到 PGE1 可以刺激血管生成,特别是在衰竭的人类心脏中。它诱导血管内皮生长因子表达,这可以解释其在缺血性心肌病患者中的临床疗效 (Mehrabi 等人,2002 年)

4. 肾功能障碍治疗

在接受冠状动脉介入治疗的糖尿病患者冠心病的背景下,PGE1 对造影剂引起的肾功能障碍表现出积极作用,突出了其在肾脏护理中的治疗潜力 (Zhang 和 Zhuo,2014 年)

5. 肺移植保护

PGE1 已被证明可以减少肺移植后的缺血再灌注损伤。它通过介导从促炎性细胞因子向抗炎性细胞因子的转变来实现这一点,从而改善移植后的肺功能 (de Perrot 等人,2001 年)

6. 耳蜗保护

在急性感音神经性听力损失的治疗中,PGE1 及其受体亚型 EP4 激动剂已显示出疗效。EP4 激动剂的局部应用显着减弱了听觉反应中的阈值偏移,表明在保护耳蜗免受噪声引起的创伤方面发挥了作用 (Hori 等人,2009 年)

7. 心肌再灌注损伤

一项荟萃分析表明,PGE1 有望减少患者的心肌再灌注损伤事件。它与主要不良心脏事件和生物标志物释放减少有关,表明具有心脏保护作用 (Zhu、Xu、Ding、Zhou 和 Huang,2017 年)

8. 免疫系统调节

PGE1 在调节免疫力中起着至关重要的作用。观察到它影响免疫系统的关键方面,影响炎症并可能影响癌症进展 (Harris 等人,2002 年)

属性

IUPAC Name

7-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopentyl]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h3,6,12-13,15-17,19,21,23H,2,4-5,7-11,14H2,1H3,(H,24,25)/b6-3-,13-12+/t15-,16+,17+,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFPLGKUICBQJOS-GAFLZONLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7046-45-9
Record name 17,18-Dehydroprostaglandin E1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007046459
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D17 Prostaglandin E1
Reactant of Route 2
D17 Prostaglandin E1
Reactant of Route 3
D17 Prostaglandin E1
Reactant of Route 4
D17 Prostaglandin E1
Reactant of Route 5
D17 Prostaglandin E1
Reactant of Route 6
D17 Prostaglandin E1

Q & A

Q1: What is the primary biological activity of 5,6-dihydro-PGE3?

A1: 5,6-dihydro-PGE3 exhibits anti-aggregatory effects on platelets, similar to other prostaglandins like PGE1. [] This means it can inhibit the clumping together of platelets, a crucial step in blood clot formation.

Q2: How does the anti-aggregatory potency of 5,6-dihydro-PGE3 compare to other prostaglandins?

A2: While the provided abstracts don't directly compare the potency of 5,6-dihydro-PGE3 to other prostaglandins, one study found that in patients with coronary artery disease, the anti-aggregatory potency of prostaglandins (including PGE1, 13,14-dihydro-PGE1, and 5,6-dihydro-PGE3) was significantly lower compared to healthy individuals. [] This suggests that disease states might influence the effectiveness of these compounds.

Q3: Are there any factors known to affect the anti-aggregatory potency of prostaglandins like 5,6-dihydro-PGE3?

A4: While not specifically focusing on 5,6-dihydro-PGE3, research suggests that blood plasma components, particularly albumin, can influence the anti-aggregatory potency of prostaglandins. [] This highlights the importance of considering the biological environment when evaluating the activity of such compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。